molecular formula C19H21N3 B8548922 2-methyl-5-(2-(pyridin-2-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-methyl-5-(2-(pyridin-2-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B8548922
M. Wt: 291.4 g/mol
InChI Key: WTMKJZWIEBUUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(2-(pyridin-2-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C19H21N3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

2-methyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C19H21N3/c1-21-12-10-19-17(14-21)16-7-2-3-8-18(16)22(19)13-9-15-6-4-5-11-20-15/h2-8,11H,9-10,12-14H2,1H3

InChI Key

WTMKJZWIEBUUNH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3,4,5-tetrahydro-2-methyl-1H-pyrido[4,3-b]indole (200 mg, 1 mmol), 2-vinylpyridine (0.26 mg, 2.5 mmol), sodium (5 mg, 0.21 mmol) and CuSO4 (5 mg, catalytic) in ethanol (4 mL) was at 120° C. for 16 h to obtain 60 mg of 2,3,4,5-tetrahydro-2-methyl-5-(2-(pyridin-2-yl)ethyl)-1H-pyrido[4,3-b]indole as a trifluoroacetate salt after purification on reverse-phase chromatography (C-18, 500 mm×50 mm, Mobile Phase A=0.05% TFA in water, B=0.05% TFA in acetonitrile, Gradient: 10% B to 80% B in 30 min, injection vol. 5 mL).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.26 mg
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mg
Type
catalyst
Reaction Step Two

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